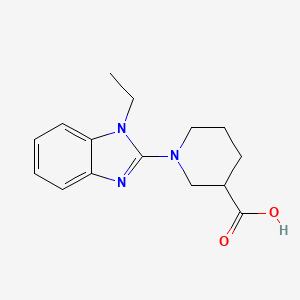

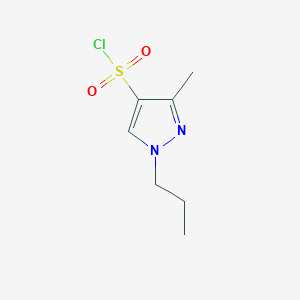

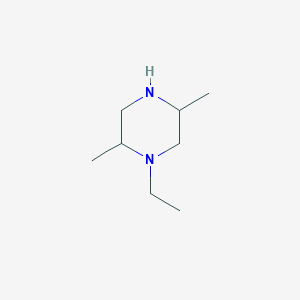

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

Übersicht

Beschreibung

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides, which are typically used as intermediates in the synthesis of more complex organic molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential applications of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride.

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds often involves the reaction of sulfonyl chlorides with various organic substrates. For instance, the synthesis of 4-sulfonyl-1H-pyrazoles is achieved through a Lewis base-catalyzed reaction involving a novel 1,3-sulfonyl shift from N-propargylic sulfonylhydrazone derivatives . Similarly, the synthesis of 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents is performed through the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride . These methods could potentially be adapted for the synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride.

Molecular Structure Analysis

Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to explore the molecular structure and electronic properties of sulfonyl-containing compounds. For example, DFT calculations have been used to study the molecular structure, molecular electrostatic potential (MEP), and frontier molecular orbitals of a related compound, 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine . These computational techniques could be applied to 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride to predict its molecular geometry and reactivity.

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. The papers describe several reactions involving sulfonyl chloride derivatives, such as the synthesis of bis(pyrazolones) using a recyclable sulfuric acid ester catalyst , and the synthesis of multisubstituted pyrazoles with sulfonyl group migrations . These reactions highlight the versatility of sulfonyl chlorides in organic synthesis, which could be relevant for the chemical reactions of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives can be inferred from spectroscopic investigations and computational studies. For instance, the vibrational frequencies and molecular electrostatic potential of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide have been obtained using DFT, providing insights into the molecule's reactivity . Similarly, the synthesis and characterization of new ionic liquids based on pyrazole derivatives demonstrate the potential applications of these compounds in catalysis . These studies suggest that 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride may also possess interesting physical and chemical properties that could be explored for various applications.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

- A novel ionic liquid, 1-sulfopyridinium chloride, was synthesized and characterized. It was used as an efficient and reusable catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and various aldehydes (Moosavi-Zare et al., 2013).

Synthesis of Novel Compounds

- Research focused on the sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride, leading to the formation of new compounds like 3-methyl-5-naphthyl-4-tosylamino-1H-pyrazole. These structures were verified using various spectroscopic methods (Povarov et al., 2017).

Antimicrobial Activity Studies

- A study synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, exploring their potential antimicrobial activities. Various derivatives were created and tested for their efficacy (El‐Emary et al., 2002).

Method Development in Medicinal Chemistry

- A sulfur-functionalized aminoacrolein derivative was utilized for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This study highlights a parallel medicinal chemistry approach to synthesize pyrazole-4-sulfonamides (Tucker et al., 2015).

Structural and Computational Chemistry

- A pyrazolo[3,4-b]pyridin-3-ol derivative was synthesized, and its molecular structure was analyzed using X-ray diffraction and density functional theory calculations. The study provides insights into the molecular behavior and properties of such compounds (Shen et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methyl-1-propylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-3-4-10-5-7(6(2)9-10)13(8,11)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMJWSVCOHMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599117 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |

CAS RN |

1006453-67-3 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester](/img/structure/B1320157.png)

![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)

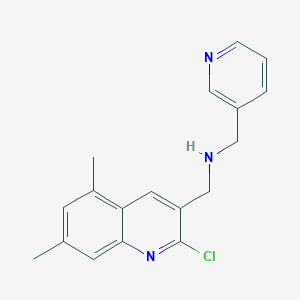

![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)

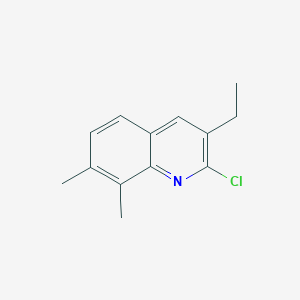

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)

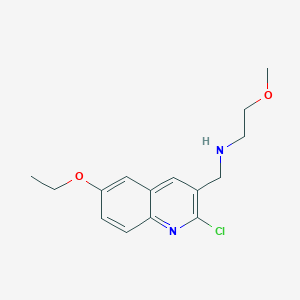

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)

![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)

![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)